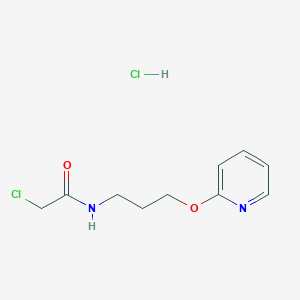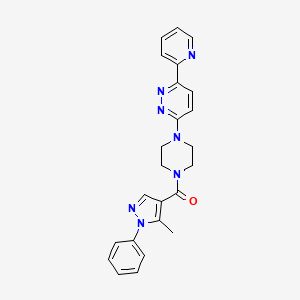
1-(Pyrazin-2-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrazin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O2/c14-10(15)8-2-1-5-13(7-8)9-6-11-3-4-12-9/h3-4,6,8H,1-2,5,7H2,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a predicted melting point of 143.41°C, a predicted boiling point of 419.0°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.58 .Wissenschaftliche Forschungsanwendungen
Piperidine Carboxylic Acid Derivatives in Inflammation and Arthritis
1-(Pyrazin-2-yl)piperidine-3-carboxylic acid derivatives, specifically piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine, have been studied for their inhibitory activity on adhesion molecules like ICAM-1. These derivatives, such as ER-49890, demonstrated potent oral inhibitory activities in models of inflammation and arthritis in animals, showing potential as therapeutic agents for these conditions (Kaneko et al., 2004).
Aurora Kinase Inhibition in Cancer Therapy
Compounds including this compound have been investigated as Aurora kinase inhibitors, indicating potential use in cancer therapy. These inhibitors can play a crucial role in targeting specific enzymes involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Supramolecular Chemistry and Crystal Engineering
Studies on carboxylic acid-pyridine supramolecular synthons in the crystal structures of various pyrazinecarboxylic acids, including this compound, have been conducted. This research is significant for crystal engineering strategies, exploring how molecular features correlate with supramolecular arrangements (Vishweshwar et al., 2002).
Synthesis and Characterization in Molecular Spectroscopy
This compound has been synthesized and characterized using techniques like IR, Raman, and NMR spectroscopy. These studies provide insights into the molecular structure and properties, useful in various fields of chemical research (Suresh et al., 2015).
Antimycobacterial Activity
Research into the antimycobacterial activities of various novel compounds, including derivatives of this compound, has been conducted. These compounds have shown potential in treating infections caused by Mycobacterium tuberculosis, offering new avenues for antimicrobial therapy (Senthilkumar et al., 2009).
Eigenschaften
IUPAC Name |
1-pyrazin-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-2-1-5-13(7-8)9-6-11-3-4-12-9/h3-4,6,8H,1-2,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZQBNKOVJNCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891392-96-4 |
Source


|
| Record name | 1-(pyrazin-2-yl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)
![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)
![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)

![(4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2724835.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2724836.png)

![1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2724839.png)
![3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine](/img/structure/B2724840.png)
